![molecular formula C9H14ClF2NO2 B2704954 (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride CAS No. 2445749-98-2](/img/structure/B2704954.png)
(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R,5S,7s)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride” is a derivative of the 3-azabicyclo[3.3.1]nonane structure . It’s a complex organic compound with potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for “(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride” were not found, similar compounds such as 3-azabicyclo[3.3.1]nonane derivatives have been synthesized through Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Molecular Complexity
The enantioselective synthesis of related azabicyclo compounds demonstrates the capacity for stereochemical control and the production of molecules with complex structures, such as (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, which showcases the utility of these compounds in generating molecular complexity, particularly in the development of tripeptides (Garrido, Nieto, & Díez, 2013).
Electrochemical Fluorination and Perfluorobicyclic Ethers
Electrochemical fluorination techniques applied to α-cyclohexenyl-substituted carboxylic esters lead to the synthesis of perfluorobicyclic ethers, illustrating the chemical versatility and reactivity of these compounds. This process highlights their potential in synthesizing novel fluorinated organic compounds with possible applications in material science and pharmaceuticals (Abe, Hayashi, Baba, & Nagase, 1984).
Rigid Dipeptide Mimetics
The synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester demonstrates the application of these compounds as rigid dipeptide mimetics. These compounds are valuable in the study of peptide structure and function, offering potential in drug discovery for mimicking or modulating biological peptides (Mulzer, Schülzchen, & Bats, 2000).
Conformational Studies and Pharmacological Applications
Research on esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol incorporates structural, conformational, and pharmacological studies, indicating a broad interest in understanding the physical properties of these compounds and their potential pharmacological applications. The detailed NMR spectroscopy and crystal structure analysis contribute to the foundational knowledge necessary for the design of bioactive molecules (Fernández et al., 1995).
Synthesis of Constrained Peptidomimetic Compounds
The efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid showcases the use of these bicyclic compounds in creating peptidomimetics. This synthesis strategy highlights the relevance of azabicyclo compounds in medicinal chemistry, providing tools for the development of novel therapeutic agents with improved biological stability and specificity (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).
Propiedades
IUPAC Name |
(1R,5S)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2.ClH/c10-9(11)6-1-5(8(13)14)2-7(9)4-12-3-6;/h5-7,12H,1-4H2,(H,13,14);1H/t5?,6-,7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFXYCIPBQUZMW-FXFNDYDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CNCC1C2(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H](C2(F)F)CC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
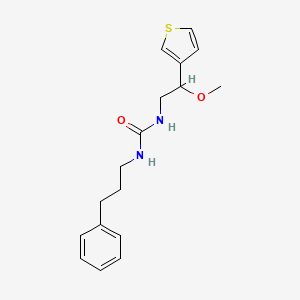
![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)
![tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2704875.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2704877.png)
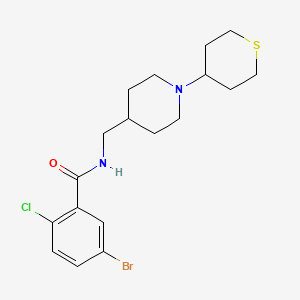
![Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2704880.png)
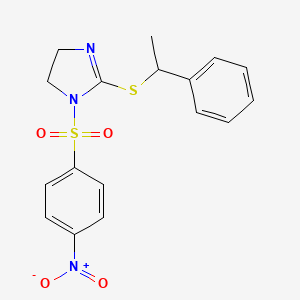
![3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2704883.png)


![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2704891.png)
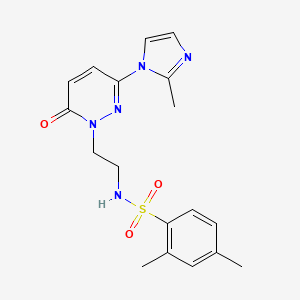
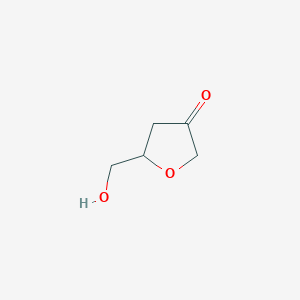
![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)
